molecular formula C26H28O2 B148708 Pyrenedecanoic acid CAS No. 60177-21-1

Pyrenedecanoic acid

Cat. No. B148708
CAS RN: 60177-21-1
M. Wt: 372.5 g/mol
InChI Key: PIMKEUIWMFJVNB-UHFFFAOYSA-N
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Description

Pyrenedecanoic acid is a fluorescent lipid analog . It incorporates into membranes and lipid bilayers and can be formed into micelles with other lipids such as triglycerides and phospholipids . It is used for fluorescent labeling, measurement of membrane fluidity, and lipase enzyme assays .


Molecular Structure Analysis

The molecular weight of Pyrenedecanoic acid is 372.48 . The SMILES string representation of its structure is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving Pyrenedecanoic acid are not available, it’s known that it incorporates into membranes and lipid bilayers and can form micelles with other lipids .


Physical And Chemical Properties Analysis

Pyrenedecanoic acid is a solid at room temperature . It is soluble in DMSO . It should be stored at room temperature, in the dark, and under desiccating conditions .

Scientific Research Applications

Fluorescence Studies in Lipid Membranes

Pyrenedecanoic acid has been investigated for its fluorescence properties in lipid membranes. In one study, the fluorescence parameters of pyrene and pyrenedecanoic acid were examined in lipid micelles and native membranes of etioplasts, primarily composed of mono- and digalactosyldiacylglycerol. The findings revealed insights into the localization of these probes in plastid membranes, indicating a highly hydrophilic microenvironment for the molecules of pyrenedecanoic acid (Savchenko et al., 2000).

Optical Oxygen Sensing

Several studies have demonstrated the application of pyrenedecanoic acid in optical oxygen sensing. The fluorescence quenching property of 1-pyrenedecanoic acid chemisorption films has been utilized to develop sensitive oxygen sensors. The sensitivity and response time of these sensors have been further enhanced by combining 1-pyrenedecanoic acid with other substances like perfluorodecanoic acid and myristic acid (Fujiwara & Amao, 2002), (Fujiwara & Amao, 2004).

Enzyme Activity Monitoring

Pyrenedecanoic acid has been utilized in the biochemical field for enzyme activity monitoring. For instance, a novel method was developed to monitor fatty aldehyde dehydrogenase activity by quantifying the product pyrenedecanoic acid, providing a sensitive detection method for this enzyme's activity (Keller et al., 2010).

Biochemical Research

In biochemical research, pyrenedecanoic acid has been used to study the uptake and metabolism of fluorescent-labeled fatty acids in cells, providing insights into cellular lipid metabolism and transport mechanisms (Tarshis & Salman, 2004).

Future Directions

While specific future directions for Pyrenedecanoic acid are not available, it’s worth noting that it has been used in various scientific research fields . For example, it has been used in studies to assess the solvation environment of deep eutectic solvents and to measure membrane fluidity . These applications suggest potential future directions for research and development involving Pyrenedecanoic acid.

properties

IUPAC Name

10-pyren-1-yldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMKEUIWMFJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208920
Record name Pyrenedecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrenedecanoic acid

CAS RN

60177-21-1
Record name Pyrenedecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrenedecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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